2-[(Benzylsulfonyl)amino]benzamide 2-[(Benzylsulfonyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1538643
InChI: InChI=1S/C14H14N2O3S/c15-14(17)12-8-4-5-9-13(12)16-20(18,19)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H2,15,17)
SMILES: C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34g/mol

2-[(Benzylsulfonyl)amino]benzamide

CAS No.:

Cat. No.: VC1538643

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34g/mol

* For research use only. Not for human or veterinary use.

2-[(Benzylsulfonyl)amino]benzamide -

Specification

Molecular Formula C14H14N2O3S
Molecular Weight 290.34g/mol
IUPAC Name 2-(benzylsulfonylamino)benzamide
Standard InChI InChI=1S/C14H14N2O3S/c15-14(17)12-8-4-5-9-13(12)16-20(18,19)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H2,15,17)
Standard InChI Key KRUDKHHRBADFQT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N

Introduction

Chemical Structure and Properties

2-[(Benzylsulfonyl)amino]benzamide is characterized by its unique molecular structure consisting of a benzylsulfonyl group attached to an amino functionality, which is connected to a benzamide moiety. This arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.

Basic Chemical Information

The compound possesses the following key chemical identifiers and properties:

PropertyValue
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
IUPAC Name2-(benzylsulfonylamino)benzamide
Standard InChIInChI=1S/C14H14N2O3S/c15-14(17)12-8-4-5-9-13(12)16-20(18,19)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H2,15,17)
Standard InChIKeyKRUDKHHRBADFQT-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N
PubChem Compound ID669704

It's worth noting that while the most commonly accepted molecular weight is 290.34 g/mol, some literature sources report values around 310.33 g/mol, likely due to different calculation methods or rounding differences.

Structural Features

The structure of 2-[(Benzylsulfonyl)amino]benzamide contains several key functional groups that define its chemical behavior:

  • A benzamide group (C(=O)NH2) that can participate in hydrogen bonding

  • A sulfonamide linkage that connects the benzyl group to the core structure

  • Two aromatic rings that provide potential sites for π-π interactions

  • Multiple hydrogen bond donors and acceptors that may contribute to its biological activity

These structural features create a molecule with potential for multiple interaction types in biological systems, making it a compound of interest for medicinal chemistry research.

Synthesis and Preparation

The synthesis of 2-[(Benzylsulfonyl)amino]benzamide typically involves specific chemical reactions that must be carefully controlled to ensure high purity and yield of the final product.

Conventional Synthesis Method

The most common synthesis pathway involves the reaction of benzylsulfonyl chloride with 2-aminobenzamide. This process requires precise control of reaction conditions to ensure optimal yield and purity. The general procedure follows these steps:

  • Sulfonylation reaction where the benzylsulfonyl group is attached to the amino position

  • Coupling reactions to form the final product structure

  • Purification steps to isolate the desired compound

This synthesis is often facilitated by catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), which help improve reaction efficiency and yield.

Structure-Activity Relationships

Understanding the relationship between molecular structure and biological activity is crucial for developing effective pharmaceutical compounds. For benzamide-type compounds, structure-activity relationship (SAR) studies have provided valuable insights.

SAR Studies of Related Compounds

While specific SAR data for 2-[(Benzylsulfonyl)amino]benzamide is limited, research on related benzamide compounds has shown that structural modifications can significantly impact their biological activities. For instance, benzamide-type inhibitors have demonstrated antiviral activities against SARS-CoV-2, with their efficacy correlating well with their in vitro properties .

Pharmacophore Identification

Related 2-aminobenzamide derivatives have been studied to identify potential pharmacophore sites - the essential structural features responsible for a molecule's biological activity. Researchers have noted that "potential pharmacophore sites were identified and their activity was related with the structures in the solution" . This approach could be valuable for understanding how 2-[(Benzylsulfonyl)amino]benzamide might interact with biological targets.

Analytical Characterization

Proper characterization of 2-[(Benzylsulfonyl)amino]benzamide is essential for confirming its structure and purity for research applications. While specific analytical data for this compound is limited in the available literature, similar compounds in the 2-aminobenzamide family have been characterized using various analytical techniques.

Spectroscopic Analysis

For related 2-aminobenzamide derivatives, characterization typically includes:

  • Infrared (IR) spectroscopy to identify functional groups

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm structural details

  • Mass spectrometry to determine molecular weight and fragmentation patterns

These techniques would be equally applicable to the characterization of 2-[(Benzylsulfonyl)amino]benzamide, providing comprehensive confirmation of its structure and purity.

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